molecular formula C42H52N5O8P B1459392 DMT-5-Methyl-dC(ac) Phosphoramidite CAS No. 1873306-74-1

DMT-5-Methyl-dC(ac) Phosphoramidite

Cat. No. B1459392
CAS RN: 1873306-74-1
M. Wt: 785.9 g/mol
InChI Key: YFUQEQDYBKCNTE-CMFYRTQUSA-N
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Description

DMT-5-Methyl-dC(ac) Phosphoramidite is a phosphoramidite containing 5’ DMT and the nucleoside deoxycytidine (dC) with Benzoyl (Bz) base protection . It is used in oligonucleotide synthesis . The 5-me-dC Phosphoramidite elicits enhanced binding and increased duplex stabilization (to dG) compared to unmethylated dC .


Synthesis Analysis

DMT-5-Methyl-dC(ac) Phosphoramidite is used in the preparation of locked nucleic acids (LNAs) for optimization of fluorescent oligonucleotide probes with improved spectral properties and target binding . It is also used for the oligonucleotide synthesis .


Molecular Structure Analysis

The molecular structure of DMT-5-Methyl-dC(ac) Phosphoramidite is complex, with a molecular weight of 785.86 . It contains a phosphoramidite group, a 5’ DMT group, and a deoxycytidine (dC) nucleoside with Benzoyl (Bz) base protection .


Chemical Reactions Analysis

DMT-5-Methyl-dC(ac) Phosphoramidite is a modified phosphoramidite monomer, which can be used for the oligonucleotide synthesis . It is used in the preparation of locked nucleic acids (LNAs) for optimization of fluorescent oligonucleotide probes with improved spectral properties and target binding .


Physical And Chemical Properties Analysis

DMT-5-Methyl-dC(ac) Phosphoramidite has a molecular weight of 785.86 . It is typically stored at a temperature of -20°C .

Mechanism of Action

The 5-me-dC Phosphoramidite elicits enhanced binding and increased duplex stabilization (to dG) compared to unmethylated dC . This is due to the presence of the 5-methyl group on the dC nucleoside, which is known to stabilize duplexes relative to the non-methylated bases .

Safety and Hazards

DMT-5-Methyl-dC(ac) Phosphoramidite is classified as a non-combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQEQDYBKCNTE-CMFYRTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-5-Methyl-dC(ac) Phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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